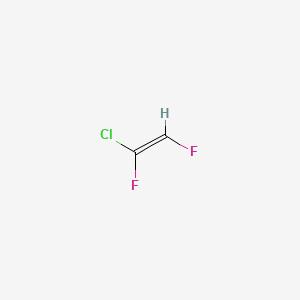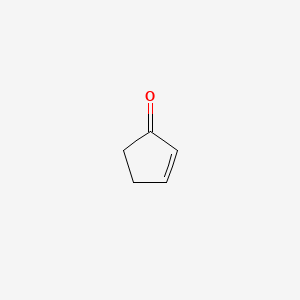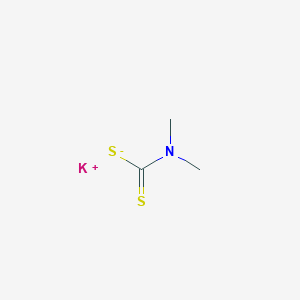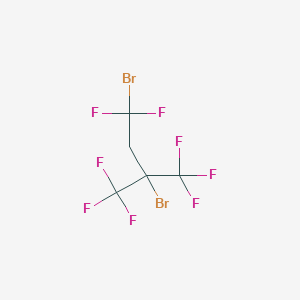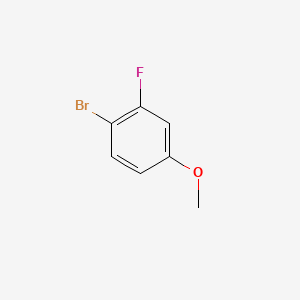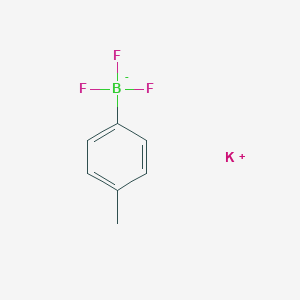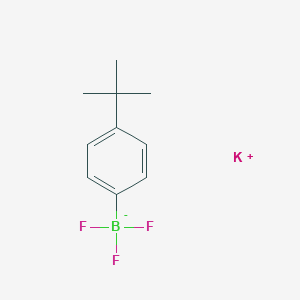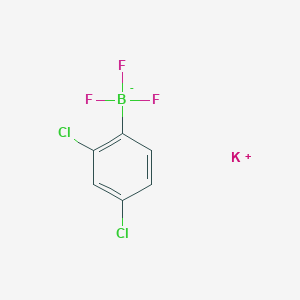
potassium;(2,4-dichlorophenyl)-trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service number 10538797 is known as flavone glycoside dihydrochalcone. This compound is a derivative of flavonoids, which are a class of plant secondary metabolites known for their diverse biological activities. Flavone glycoside dihydrochalcone is particularly noted for its sweetening properties, being significantly sweeter than sucrose.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of flavone glycoside dihydrochalcone involves biotechnological methods. One such method includes the use of a transgenic microorganism containing specific genes that code for bacterial chalcone isomerase and bacterial enoate reductase. The process involves adding flavone glycosides to the transgenic microorganism under conditions that allow simultaneous isomerization and reduction of the flavone glycoside into flavone glycoside dihydrochalcone .
Industrial Production Methods
Industrial production of flavone glycoside dihydrochalcone follows similar biotechnological methods. The process is scaled up to accommodate larger volumes, ensuring the efficient conversion of flavone glycosides to dihydrochalcones. The final product is then isolated and purified to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Flavone glycoside dihydrochalcone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of flavone glycoside dihydrochalcone can lead to the formation of flavone glycoside quinones, while reduction can yield flavone glycoside alcohols.
Aplicaciones Científicas De Investigación
Flavone glycoside dihydrochalcone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: It is used to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as a natural sweetener in diabetic diets.
Industry: It is used in the food industry as a high-intensity sweetener and flavor enhancer.
Mecanismo De Acción
The mechanism of action of flavone glycoside dihydrochalcone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to taste receptors on the tongue, leading to the perception of sweetness. Additionally, it may interact with various enzymes and receptors in the body, contributing to its biological activities such as antioxidant and anti-inflammatory effects.
Comparación Con Compuestos Similares
Flavone glycoside dihydrochalcone can be compared with other similar compounds such as naringin dihydrochalcone, hesperidin dihydrochalcone, and neohesperidin dihydrochalcone. These compounds share similar sweetening properties but differ in their specific chemical structures and biological activities. Flavone glycoside dihydrochalcone is unique in its specific molecular configuration, which contributes to its distinct sweetening potency and biological effects .
Conclusion
Flavone glycoside dihydrochalcone is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties and diverse applications make it a valuable subject of scientific research and industrial use.
Propiedades
IUPAC Name |
potassium;(2,4-dichlorophenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOPVJEJIORDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
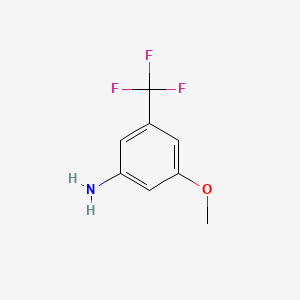

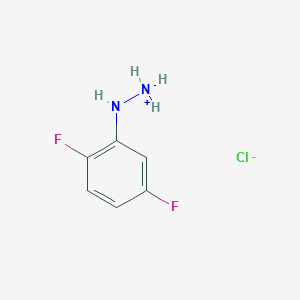
![[2-Chloro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768250.png)

